2'-Acetyl[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This specific compound features an acetyl group at the 2’ position and a carbonitrile group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the biphenyl structure using acyl chlorides and a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids .
Industrial Production Methods
Industrial production of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2’-Acetyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2’-Acetyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The acetyl and carbonitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Similar structure but lacks the carbonitrile group.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Contains different substituents on the biphenyl rings.
Uniqueness
2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with specific properties.
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(2-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3 |
InChI Key |
YDGYDOTTWFPNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.